molecular formula C8H12ClNO2 B6221562 2-(2-aminoethyl)benzene-1,3-diol hydrochloride CAS No. 2758004-43-0

2-(2-aminoethyl)benzene-1,3-diol hydrochloride

Cat. No. B6221562
CAS RN: 2758004-43-0
M. Wt: 189.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminoethyl)benzene-1,3-diol hydrochloride (2-AEB-1,3-diol HCl) is an organic compound that has been used in scientific research for a variety of purposes. It is a white solid that is soluble in water and alcohol. 2-AEB-1,3-diol HCl is also known as 2-aminoethylbenzene-1,3-diol hydrochloride, 2-aminoethylbenzene-1,3-diol chloride, and 2-aminoethylbenzene-1,3-diol dihydrochloride. It is a derivative of benzene and has been used in various scientific research applications, including in the synthesis of organic compounds, as a reagent in biochemical and physiological experiments, and as a catalyst in various reactions.

Scientific Research Applications

2-AEB-1,3-diol HCl has been used in various scientific research applications. It has been used in the synthesis of organic compounds, such as 2-(2-aminoethyl)benzene-1,3-diol sulfate and 2-(2-aminoethyl)benzene-1,3-diol phosphate. It has also been used as a reagent in biochemical and physiological experiments, such as the analysis of the binding of proteins to DNA, the detection of enzyme activities, and the determination of the activity of enzymes. In addition, it has been used as a catalyst in various reactions, such as the synthesis of polymers and the synthesis of organic compounds.

Mechanism of Action

2-AEB-1,3-diol HCl acts as a Lewis acid, which is a type of molecule that can act as an electron acceptor. This means that it can bind to other molecules, such as proteins and DNA, and facilitate the formation of a covalent bond between them. This binding can then lead to various biochemical and physiological changes, depending on the molecule that is being bound.
Biochemical and Physiological Effects
2-AEB-1,3-diol HCl has been used in various biochemical and physiological experiments. In particular, it has been used to study the binding of proteins to DNA, the detection of enzyme activities, and the determination of the activity of enzymes. It has also been used to study the effects of various drugs on the body, such as the effects of anticonvulsants and antidepressants on the nervous system.

Advantages and Limitations for Lab Experiments

2-AEB-1,3-diol HCl has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water and alcohol. It is also relatively stable and does not degrade easily. However, it is not very soluble in organic solvents, and it can be toxic if ingested or inhaled.

Future Directions

There are many potential future directions for the use of 2-AEB-1,3-diol HCl in scientific research. It could be used in the synthesis of new organic compounds, such as small molecules and polymers. It could also be used to study the effects of various drugs on the body, such as the effects of anticonvulsants and antidepressants on the nervous system. In addition, it could be used to study the binding of proteins to DNA, the detection of enzyme activities, and the determination of the activity of enzymes. Finally, it could be used to study the effects of various environmental factors, such as temperature and pH, on biochemical and physiological processes.

Synthesis Methods

2-AEB-1,3-diol HCl is synthesized by reacting benzene-1,3-diol with 2-aminoethyl chloride in the presence of an acid catalyst, usually hydrochloric acid. The reaction takes place at a temperature of around 70°C and yields 2-AEB-1,3-diol HCl as a white solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-aminoethyl)benzene-1,3-diol hydrochloride involves the reaction of 2-nitrophenol with ethylenediamine followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "2-nitrophenol", "ethylenediamine", "hydrogen gas", "palladium on carbon", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-nitrophenol is reacted with ethylenediamine in ethanol at reflux temperature to yield 2-(2-nitrophenyl)ethylenediamine.", "Step 2: The nitro compound is reduced to the corresponding amine using hydrogen gas and palladium on carbon as a catalyst.", "Step 3: The amine is reacted with hydrochloric acid to yield 2-(2-aminoethyl)benzene-1,3-diol hydrochloride." ] }

CAS RN

2758004-43-0

Molecular Formula

C8H12ClNO2

Molecular Weight

189.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.